REACTION_CXSMILES
|
[CH3:1][CH:2]([C:10]([O-:12])=[O:11])[C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[H-].[Li+].[CH3:15][CH:16]1N(C(N(C)C)=O)[CH2:17]1.Cl[CH2:25]/C=C\CCl>C1COCC1.O.CC(OC)(C)C>[CH3:25][O:11][C:10]([C:2]1([C:3]([O:5][C:6]([CH3:8])([CH3:7])[CH3:9])=[O:4])[CH2:17][CH:16]=[CH:15][CH2:1]1)=[O:12] |f:1.2,6.7|
|
Name
|
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC(C)(C)C)C(=O)[O-]
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Li+]
|
Name
|
|
Quantity
|
155 g
|
Type
|
reactant
|
Smiles
|
CC1CN1C(=O)N(C)C
|
Name
|
|
Quantity
|
385 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC\C=C/CCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
water MTBE
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the reaction mixture to 65° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 63-67° C
|
Type
|
CUSTOM
|
Details
|
the reaction for 4 hours at 65° C
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC=CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |